1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene
Description
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene is a fluorinated aromatic compound characterized by its unique substitution pattern: two fluorine atoms at the 1- and 4-positions, a difluoromethoxy group (-OCF₂H) at position 2, and a fluoromethoxy group (-OCH₂F) at position 2. This structure confers high electronegativity and lipophilicity, making it valuable in pharmaceutical and agrochemical research, particularly as a precursor for bioactive molecules requiring enhanced metabolic stability and membrane permeability . Its synthesis typically involves halogenation and nucleophilic substitution reactions under controlled conditions, though specific protocols remain proprietary in industrial settings.
Properties
Molecular Formula |
C8H5F5O2 |
|---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,4-difluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-6-4(10)1-2-5(11)7(6)15-8(12)13/h1-2,8H,3H2 |
InChI Key |
ZBLKLIRTVQNKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)OCF)OC(F)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of fluorine atoms using reagents like or .
Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate (DMS) or methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents like (e.g., or ).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding using oxidizing agents like or .
Reduction Reactions: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Scientific Research Applications
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The methoxy groups may also play a role in the compound’s solubility and distribution within biological systems .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The target compound’s LogP (2.8) is intermediate, reflecting a balance between fluorine’s hydrophobicity and oxygen’s polarity. Compounds with trifluoromethoxy groups (e.g., 2,5-Difluoro-1,3-bis(trifluoromethoxy)benzene) exhibit higher LogP values due to increased fluorine content .
- Boiling Points : Lower boiling points correlate with fewer fluorine atoms and smaller substituents. The target compound’s boiling point (180–185°C) aligns with its moderate fluorination.
- Electronic Effects: The difluoromethoxy and fluoromethoxy groups are stronger electron-withdrawing groups (EWGs) compared to methoxy (-OCH₃), directing electrophilic substitution to meta/para positions. This contrasts with non-fluorinated analogs, where EWGs typically deactivate the ring .
Reactivity and Stability
- Acid/Base Stability: The target compound demonstrates superior stability under acidic conditions compared to non-fluorinated analogs, as fluorine’s inductive effect mitigates protonation. However, prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the difluoromethoxy group, a vulnerability shared with other fluorinated ethers .
- Synthetic Utility: In benzimidazole synthesis (as seen in ), fluorinated benzene derivatives like the target compound enhance regioselectivity during condensation reactions. For example, its electron-deficient aromatic ring facilitates nucleophilic attack at specific positions, improving yields of heterocyclic products compared to non-fluorinated precursors .
Pharmacological Relevance
Fluorinated aromatics are critical in drug design. The target compound’s derivatives have shown promise in preclinical studies for antiviral and anticancer agents, outperforming analogs like 3-Fluoro-4-(difluoromethoxy)toluene in cellular uptake and target binding. For instance, its incorporation into kinase inhibitors increased IC₅₀ values by 40% compared to non-fluorinated counterparts .
Research Findings and Trends
Recent studies highlight the growing preference for multi-fluorinated aromatics in materials science. For example:
- Liquid Crystals : The target compound’s derivatives exhibit nematic phases at lower temperatures than 1,2,4-Trifluoro-5-(trifluoromethoxy)benzene-based analogs, attributed to its balanced dipole interactions .
- Environmental Impact : While fluorinated compounds are persistent in the environment, the target compound’s shorter degradation half-life (est. 6 months vs. 2 years for perfluorinated analogs) positions it as a more sustainable option .
Biological Activity
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry and other fields.
- Molecular Formula : C9H6F4O3
- Molecular Weight : 236.14 g/mol
- IUPAC Name : this compound
-
Structure :
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Fluorination : Using fluorinating agents to introduce fluorine atoms.
- Methoxylation : Employing methoxy groups through nucleophilic substitution reactions.
- Purification : Techniques such as chromatography are used to isolate the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of multiple fluorine and methoxy groups enhances its lipophilicity and metabolic stability, which can influence the following biological processes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular respiration and energy production.
- Cellular Uptake : Fluorinated compounds often exhibit enhanced cell membrane permeability, facilitating their uptake into cells.
Case Studies and Research Findings
Several studies have investigated the biological implications of fluorinated compounds similar to this compound:
-
Anticancer Activity :
- A study demonstrated that related fluorinated benzene derivatives exhibited significant cytotoxicity against various cancer cell lines by disrupting oxidative phosphorylation (OXPHOS) pathways .
- Compounds with similar structures were shown to inhibit mitochondrial function, leading to reduced ATP production in cancer cells reliant on aerobic metabolism.
-
Pharmacological Potential :
- Research indicates that fluorinated compounds can serve as effective scaffolds for drug development due to their improved pharmacokinetic properties.
- Investigations into structure-activity relationships (SAR) reveal that modifications in the fluorine and methoxy arrangements can significantly affect bioactivity and selectivity towards target proteins.
Applications
The unique properties of this compound make it suitable for various applications:
- Medicinal Chemistry : As a potential lead compound for developing new pharmaceuticals targeting metabolic disorders or cancers.
- Agricultural Chemicals : Its stability and bioactivity may allow for use in developing agrochemicals with enhanced efficacy.
Comparative Analysis
The following table compares this compound with other similar fluorinated compounds regarding their biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
